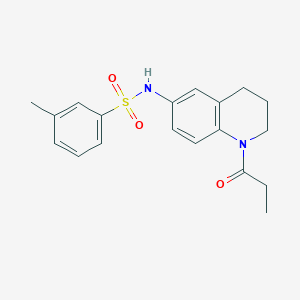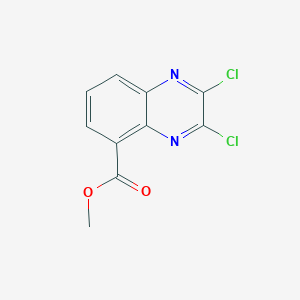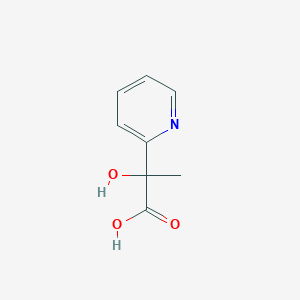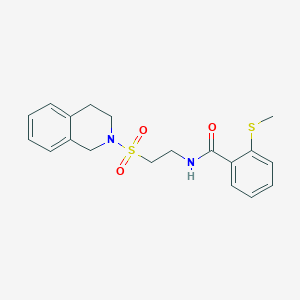![molecular formula C16H9N3O5S B2624307 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 716365-57-0](/img/structure/B2624307.png)
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide, also known as BNITC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BNITC belongs to the class of nitroheterocyclic compounds, which have been extensively studied for their antimicrobial, antitumor, and anti-inflammatory properties.
作用機序
Target of Action
Benzofuran derivatives, a core structure in this compound, have been shown to exhibit various biological activities . For instance, some benzofuran derivatives have shown inhibitory activity on acetylcholinesterase , which plays a crucial role in nerve signal transmission .
Mode of Action
It’s known that benzofuran derivatives can interact with their targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the nervous system .
Biochemical Pathways
Benzofuran derivatives have been shown to influence various biochemical pathways due to their diverse biological activities . For instance, inhibition of acetylcholinesterase by some benzofuran derivatives can affect the cholinergic pathway, leading to increased levels of acetylcholine in the synaptic cleft .
Pharmacokinetics
The bioavailability of a compound is influenced by these properties, which determine the compound’s absorption into the bloodstream, distribution within the body, metabolism into active or inactive forms, and excretion from the body .
Result of Action
Benzofuran derivatives have been shown to exhibit various biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives can induce a range of molecular and cellular effects.
Action Environment
It’s known that environmental factors such as temperature, ph, and the presence of other substances can influence the action of chemical compounds .
実験室実験の利点と制限
The advantages of using N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide in lab experiments include its broad-spectrum antimicrobial activity, its potential as an anticancer agent, and its anti-inflammatory properties. However, there are also some limitations to using this compound in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dose optimization in animal studies.
将来の方向性
There are several future directions for research on N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide. One direction is to further investigate its potential as an antimicrobial agent, particularly against drug-resistant strains. Another direction is to explore its potential as an anticancer agent, including its efficacy in combination with other chemotherapeutic agents. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity in vivo. Finally, there is a need for more studies to explore the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases.
合成法
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide involves the condensation of 2-aminothiazole, 2-nitrofuran, and 2-aminobenzofuran in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature for several hours. The resulting product is purified by column chromatography to obtain pure this compound.
科学的研究の応用
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit antimicrobial activity against a wide range of bacterial and fungal strains, including drug-resistant strains. This compound has also been found to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
生化学分析
Biochemical Properties
Benzofuran derivatives are known to interact with various enzymes, proteins, and other biomolecules . They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide may interact with a variety of biomolecules and play a role in various biochemical reactions.
Cellular Effects
Benzofuran derivatives have been shown to have various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that this compound may have significant effects on various types of cells and cellular processes.
Molecular Mechanism
Benzofuran derivatives are known to interact with various biomolecules, suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran derivatives are known to have various biological activities, suggesting that they may have significant long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Benzofuran derivatives are known to have various biological activities, suggesting that they may have significant effects at different dosages .
Metabolic Pathways
Benzofuran derivatives are known to interact with various enzymes and cofactors, suggesting that they may be involved in various metabolic pathways .
Transport and Distribution
Benzofuran derivatives are known to interact with various transporters and binding proteins, suggesting that they may have significant effects on their localization or accumulation .
Subcellular Localization
Benzofuran derivatives are known to interact with various biomolecules, suggesting that they may be directed to specific compartments or organelles .
特性
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O5S/c20-15(12-5-6-14(24-12)19(21)22)18-16-17-10(8-25-16)13-7-9-3-1-2-4-11(9)23-13/h1-8H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNWEPRSIOZHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethyldisulfanyl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2624224.png)



![4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2624233.png)
![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2624234.png)
![N-[1-(2,3-dimethoxyphenyl)but-3-en-1-yl]aniline](/img/structure/B2624235.png)

![1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2624238.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2624241.png)

![2-[1-(Hydroxymethyl)cyclobutyl]ethanol](/img/structure/B2624246.png)
![3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid](/img/structure/B2624247.png)